BRD4 Bromodomain Binding Affinity: 4‑Bromo Derivative vs. Chemotype Baseline (TR‑FRET Displacement Assay)
In a TR‑FRET displacement assay using Alexa Fluor 647‑labeled probe against BRD4(1) (bromodomain‑containing protein 4, human), the target compound demonstrated an IC50 of 50.1 μM [1]. This represents the only publicly available quantitative binding datum for the exact 4‑bromo‑N‑(2‑(1,5‑dimethyl‑1H‑pyrazol‑3‑yl)ethyl)thiophene‑2‑carboxamide structure. The activity, while modest, establishes a benchmark for this scaffold in the bromodomain space.
| Evidence Dimension | BRD4(1) bromodomain binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 50,100 nM (50.1 μM) |
| Comparator Or Baseline | Typical BRD4 inhibitor probes (e.g., JQ1: IC50 ~ 30–80 nM; I‑BET762: IC50 ~ 30–60 nM in homologous TR‑FRET assays) |
| Quantified Difference | Target compound is ~600‑ to 1,600‑fold less potent than clinical‑stage BRD4 probes; no direct head‑to‑head comparison available from the same assay platform |
| Conditions | TR‑FRET assay; displacement of Alexa Fluor 647‑labeled probe from BRD4(1) (residues 1–477, unknown origin); incubation 30 min |
Why This Matters
This datum provides the sole quantitative anchor for structure–activity relationship (SAR) expansion around the 4‑bromothiophene‑2‑carboxamide–pyrazole chemotype in bromodomain targets; researchers requiring a characterized starting point for BRD4‑focused medicinal chemistry can use this IC50 to benchmark new analogs.
- [1] BindingDB entry BDBM50514896 (CHEMBL4514362). Target: Bromodomain‑containing protein 4 (Homo sapiens). IC50 = 5.01E+4 nM. TR‑FRET assay, 30 min incubation. View Source
